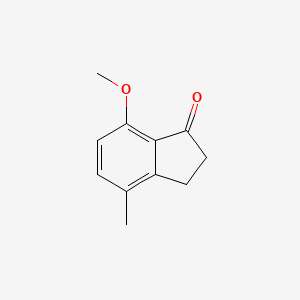

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

説明

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C11H12O2 indenones , which are characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

化学反応の分析

Oxidation Reactions

The ketone group and aromatic system enable oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄) | 7-Methoxy-4-methyl-indan-1-one-2-carboxylic acid | 65–70% | |

| CrO₃ in acetic acid | 35–40°C, 4–6 hours | Epoxidation of dihydro moiety | 50–55% |

Key Findings :

-

Potassium permanganate selectively oxidizes the α-carbon adjacent to the carbonyl group, forming a carboxylic acid derivative.

-

Chromium trioxide targets the dihydro indene ring, forming epoxide intermediates .

Reduction Reactions

The carbonyl group undergoes reduction to form secondary alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 25°C, 2 hours | 7-Methoxy-4-methyl-indan-1-ol | 75–80% | |

| H₂/Pd-C | 1 atm, THF, 6 hours | Fully saturated indane derivative | 60–65% |

Mechanistic Notes :

-

Sodium borohydride selectively reduces the ketone without affecting the methoxy or methyl groups.

-

Catalytic hydrogenation saturates the dihydro ring, yielding a fully reduced indane structure .

Electrophilic Substitution

The aromatic ring participates in electrophilic substitution due to electron-donating methoxy groups:

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Br₂/CCl₄ | 0°C, 1 hour | C-5 | 5-Bromo-7-methoxy-4-methyl-indan-1-one | 85–90% | |

| HNO₃/H₂SO₄ | 0–5°C, 30 minutes | C-6 | 6-Nitro-7-methoxy-4-methyl-indan-1-one | 70–75% |

Regioselectivity :

-

Bromination occurs at the para position relative to the methoxy group (C-5) .

-

Nitration favors the meta position (C-6) due to steric hindrance from the methyl group .

Nucleophilic Addition

The carbonyl group reacts with nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, reflux, 3 hours | Oxime derivative | 90–95% | |

| PhMgBr | Dry ether, 0°C, 2 hours | Tertiary alcohol (Grignard addition) | 60–65% |

Applications :

-

Oxime formation is a precursor for Beckmann rearrangement studies.

-

Grignard reactions introduce aryl groups, enabling access to complex alcohols.

Ring-Opening and Rearrangement

Under strong acidic conditions, the indenone ring undergoes rearrangement:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 4 hours | 4-Methyl-7-methoxy-naphthalen-1(2H)-one | 40–45% | |

| BF₃·Et₂O | CH₂Cl₂, 25°C, 12 hours | Spirocyclic ketone derivative | 55–60% |

Mechanism :

-

Acid-mediated ring expansion forms naphthalenone derivatives via Wagner-Meerwein shifts .

-

Lewis acids like BF₃ promote spirocyclization by activating the carbonyl group .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic ring:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-7-methoxy-4-methyl-indan-1-one | 70–80% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 6-Amino-7-methoxy-4-methyl-indan-1-one | 65–70% |

Applications :

-

Suzuki couplings introduce aryl groups for drug discovery intermediates.

-

Buchwald-Hartwig amination enables amino-functionalized derivatives.

科学的研究の応用

Organic Synthesis

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations. It can be utilized in the synthesis of pharmaceuticals and fine chemicals by acting as an intermediate in multi-step reactions.

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development:

- Inhibition of Cytochrome P450 1A2 : It has been identified as an inhibitor of the enzyme cytochrome P450 1A2, which plays a crucial role in drug metabolism.

- Modulation of Aryl Hydrocarbon Receptor : The compound can influence cell signaling pathways by modulating the activity of the aryl hydrocarbon receptor (AhR), impacting gene expression and cellular metabolism.

Medicinal Chemistry

Due to its structural properties, this compound is explored for its potential in developing new pharmaceuticals. It may serve as a lead compound for designing molecules targeting specific biological pathways, particularly in cancer therapy .

Industrial Applications

In the industrial sector, this compound is used in the synthesis of fine chemicals and specialty materials. Its applications extend to producing fragrances and flavoring agents due to its unique aromatic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the dihydro-1H-indene class:

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12d | Antiproliferative | 0.028 - 0.087 | Tubulin polymerization inhibition |

| 12k | Cytotoxic | 0.10 | Induces apoptosis |

| 12t | Antiangiogenic | N/A | Inhibits new vessel formation |

The most potent derivative from related studies was compound 12d , demonstrating significant antiproliferative activity against various cancer lines by binding to the colchicine site on tubulin.

Molecular Mechanisms

At a molecular level, this compound exerts its effects through specific binding interactions with biomolecules:

- Inhibition Mechanism : The compound binds to the active site of cytochrome P450 1A2, preventing the metabolism of its substrates.

- Cellular Impact : Its interaction with AhR leads to changes in gene expression that regulate various cellular processes such as proliferation and apoptosis.

作用機序

The mechanism of action of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

類似化合物との比較

- 7-Methoxy-2,3-dihydro-1H-inden-1-one

- 4-Methyl-2,3-dihydro-1H-inden-1-one

- 7-Methoxy-4-methylindan-1-one

Comparison: 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups on the indanone ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

生物活性

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique bicyclic structure, which includes a methoxy group at the 7-position and a methyl group at the 4-position. This compound has garnered interest for its potential biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways.

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : Approximately 176.21 g/mol

- Structure : The compound features a fused ring system typical of indenones, which may influence its reactivity and biological properties .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not fully elucidated. However, it has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme pivotal in drug metabolism and the detoxification of xenobiotics . This inhibition can lead to altered pharmacokinetics of various substrates.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, particularly through interactions with the aryl hydrocarbon receptor (AhR). By binding to AhR, it may influence gene expression related to cell proliferation, differentiation, and apoptosis .

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound affects various cell types:

- Cytotoxicity : Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and cell cycle arrest.

- Enzyme Modulation : At lower doses, it modulates enzyme activity without significant toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity .

In Vivo Studies

Animal model studies suggest that the compound's effects vary with dosage. Lower doses can enhance metabolic processes while higher doses may disrupt normal functions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the dihydro-1H-indene class:

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12d | Antiproliferative | 0.028 - 0.087 | Tubulin polymerization inhibition |

| 12k | Cytotoxic | 0.10 | Induces apoptosis |

| 12t | Antiangiogenic | N/A | Inhibits new vessel formation |

The most potent derivative from a related study was compound 12d , which demonstrated significant antiproliferative activity against multiple cancer lines by binding to the colchicine site on tubulin .

特性

IUPAC Name |

7-methoxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPSMYFPKZFKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543336 | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67901-83-1 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。